2-Methoxy-6-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-08-1 | |
| Record name | 6-Nitroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Reaction Mechanisms for 2 Methoxy 6 Nitrophenol and Its Analogs
Classical and Modern Synthesis Approaches
The preparation of 2-methoxy-6-nitrophenol and its analogs can be achieved through several synthetic pathways, each with its own advantages and specific applications.
Nitration of Guaiacol (B22219) and Related Precursors for Regioselective Synthesis
The direct nitration of guaiacol (2-methoxyphenol) is a common method for the synthesis of nitroguaiacols. The reaction typically involves the use of nitrating agents to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and methoxy (B1213986) groups already present on the guaiacol molecule.
In aqueous solutions under atmospheric conditions, the nitration of guaiacol can yield both 4-nitroguaiacol and 6-nitroguaiacol. nih.govresearchgate.net After a period, 4,6-dinitroguaiacol can also be formed. nih.govresearchgate.net The reaction can proceed through different nitrating agents, including NO₂• and NO₂⁺. nih.govresearchgate.net While the kinetic rate constants for nitration with NO₂• are significantly higher, the nitration rates with NO₂⁺ can be competitive under certain atmospheric conditions. nih.govresearchgate.net
The hydroxyl group in guaiacol directs the incoming nitro group to the ortho and para positions. The methoxy group also has a similar directing effect. This results in the formation of a mixture of isomers, primarily 4-nitroguaiacol and 6-nitroguaiacol. The separation of these isomers can be achieved through methods like steam distillation, where the ortho isomer (6-nitroguaiacol) is more volatile due to intramolecular hydrogen bonding.
| Precursor | Nitrating Agent | Major Products | Reference |
| Guaiacol | Nitrite (B80452) (in aqueous solution) | 4-nitroguaiacol, 6-nitroguaiacol | nih.govresearchgate.net |
| Guaiacol | Nitric Acid | 4-nitroguaiacol, 6-nitroguaiacol |
Photochemical Substitution Reactions in the Generation of this compound Derivatives
Photochemical methods offer an alternative route for the synthesis of complex organic molecules. While specific examples of photochemical synthesis of this compound are not extensively detailed, the principles of photochemical generation of reactive intermediates can be applied. For instance, the photochemical generation of carbenes from non-nitrogenous precursors has been studied, demonstrating the potential for creating reactive species that can undergo various rearrangement and insertion reactions. colby.edu This approach could potentially be adapted for the synthesis of specific derivatives of this compound by designing suitable precursors that can undergo photochemical activation and subsequent reaction to yield the desired product.
Derivatization of Eugenol (B1671780) for 4-allyl-2-methoxy-6-nitrophenol Synthesis
Eugenol, a naturally occurring compound, serves as a valuable precursor for the synthesis of 4-allyl-2-methoxy-6-nitrophenol. doaj.orgugm.ac.idresearchgate.net The synthesis involves the nitration of eugenol, which introduces a nitro group at the 6-position of the aromatic ring. usu.ac.idsemanticscholar.org This reaction is a key step in the transformation of eugenol into its nitro derivative. doaj.orgugm.ac.idresearchgate.net The resulting 4-allyl-2-methoxy-6-nitrophenol can be further modified, for example, by reducing the nitro group to an amino group to produce 4-allyl-2-methoxy-6-aminophenol. doaj.orgugm.ac.idresearchgate.netusu.ac.idsemanticscholar.org This subsequent reduction is typically carried out using reagents like Sn/HCl. ugm.ac.idsemanticscholar.org The formation of these products can be monitored and confirmed using analytical techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). ugm.ac.idsemanticscholar.org
| Precursor | Reagent | Product | Reference |
| Eugenol | Nitric Acid | 4-allyl-2-methoxy-6-nitrophenol | doaj.orgugm.ac.idresearchgate.net |
| 4-allyl-2-methoxy-6-nitrophenol | Sn/HCl | 4-allyl-2-methoxy-6-aminophenol | ugm.ac.idsemanticscholar.org |
Synthesis of Schiff Base Derivatives of Nitrovanillin Leading to this compound Structures
Schiff bases, characterized by an imine (-C=N-) group, can be synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. isca.in 5-Nitrovanillin (B156571), which has a similar core structure to this compound with an additional aldehyde group, is a common starting material for the synthesis of Schiff base derivatives. researchgate.nethcmue.edu.vn The reaction involves the condensation of 5-nitrovanillin with various aromatic amines. researchgate.nethcmue.edu.vn These reactions can be carried out in solvents like ethanol (B145695) or dichloromethane, sometimes with the addition of an acid catalyst and a drying agent to improve the yield. researchgate.nethcmue.edu.vnwisdomlib.org The resulting Schiff bases can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Visible spectroscopy, to confirm the formation of the imine linkage. researchgate.netwisdomlib.org These Schiff bases can act as ligands to form metal complexes. wisdomlib.orgresearchgate.net
| Aldehyde | Amine | Product |
| 5-Nitrovanillin | Aromatic Amines | Schiff Base |
| Vanillin | 2-nitroaniline, 3-nitroaniline, 4-nitroaniline | Schiff Base |
Exploration of Alternative Synthetic Routes for Specific Isomers
The synthesis of specific isomers of nitrated methoxyphenols is crucial for various applications. Different synthetic strategies can be employed to control the regioselectivity of the nitration reaction. For instance, the nitration of guaiacol in the tropospheric aqueous phase leads to the formation of both 4- and 6-nitroguaiacol. nih.govresearchgate.net In some atmospheric conditions, 5-nitroguaiacol has also been observed, although it is a minor product. nih.govacs.org The choice of nitrating agent and reaction conditions can influence the ratio of the different isomers produced.
Alternative approaches to synthesizing substituted phenols include the use of microreactors, which can offer better control over reaction parameters and lead to higher yields and purity. For example, a method for synthesizing 2,6-dimethoxyphenol (B48157) from pyrogallic acid and dimethyl carbonate has been developed using a microreactor. google.com Such technologies could potentially be adapted for the selective synthesis of specific isomers of this compound.
Mechanism-Oriented Studies of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product distribution.
The nitration of guaiacol is an electrophilic aromatic substitution reaction. In this mechanism, a nitronium ion (NO₂⁺) or a nitrogen dioxide radical (NO₂•) acts as the electrophile and attacks the electron-rich aromatic ring of guaiacol. nih.govresearchgate.net The hydroxyl and methoxy groups are activating groups that donate electron density to the ring, making it more susceptible to electrophilic attack. They direct the incoming electrophile to the ortho and para positions. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is lost to restore the aromaticity of the ring, resulting in the nitrated product.
The formation of Schiff bases from nitrovanillin and an amine involves a two-step mechanism. The first step is a nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon of the aldehyde group in nitrovanillin. This results in the formation of an unstable intermediate called a hemiaminal. isca.in The second step is the dehydration (loss of a water molecule) from the hemiaminal, which leads to the formation of the stable imine or Schiff base. isca.in This step is often acid-catalyzed.
Investigation of Electrophilic Aromatic Substitution Mechanisms in Nitration Reactions
The primary route to this compound is through the electrophilic aromatic substitution (EAS) nitration of its precursor, 2-methoxyphenol (guaiacol). This reaction is a classic example of how substituents on an aromatic ring direct the position of incoming electrophiles. The hydroxyl (-OH) and methoxy (-OCH3) groups of guaiacol are both activating, electron-donating groups, which increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack.
The mechanism of nitration typically involves the generation of the nitronium ion (NO2+) from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid. unacademy.commasterorganicchemistry.com The nitronium ion then acts as the electrophile.
The directing effects of the hydroxyl and methoxy groups are key to the regioselectivity of the reaction:
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions relative to itself.
Methoxy Group (-OCH3): The methoxy group is also an ortho, para-director, further enhancing the electron density at these positions through resonance.
In the case of guaiacol, the para position to the hydroxyl group is occupied by the methoxy group. Therefore, the incoming nitronium ion is directed to the ortho positions relative to the hydroxyl group (positions 3 and 5) and the ortho and para positions relative to the methoxy group (positions 3 and 5, and position 6). The interplay of these directing effects, along with steric hindrance, influences the final product distribution. The formation of this compound indicates that substitution occurs at the ortho position to the hydroxyl group and meta to the methoxy group. This suggests a complex interplay of electronic and steric factors governing the regiochemical outcome. Studies on the aqueous-phase nitration of guaiacol have shown that 4- and 6-nitroguaiacol are the preferential products. nih.govresearchgate.net
The general mechanism for the electrophilic aromatic substitution to form this compound can be outlined as follows:
Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly reactive nitronium ion (NO2+).
Nucleophilic Attack: The electron-rich aromatic ring of guaiacol attacks the nitronium ion. The attack at the C6 position is favored due to the directing effects of the hydroxyl and methoxy groups. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.org
Deprotonation: A weak base, such as the bisulfate ion (HSO4-) or a water molecule, removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com
Analysis of Reaction Kinetics and Thermodynamics in this compound Formation
The rate of formation of this compound is dependent on several factors, including the concentrations of the reactants, the temperature, and the presence of catalysts. The reaction kinetics of guaiacol nitration have been studied, particularly in the context of atmospheric chemistry.
In aqueous environments, the nitrosation of guaiacol, a related process, has been found to have high activation energies for the attack at both the 4 and 6 positions (263 and 309 kJ mol⁻¹, respectively). nih.gov This results in very small second-order reaction rate constants, on the order of 10² L mol⁻¹ s⁻¹. nih.gov
| Parameter | Value/Observation | Source |
| Activation Energy (Nitrosation of Guaiacol) | 309 kJ mol⁻¹ (for attack at position 6) | nih.gov |
| Second-Order Rate Constant (Nitrosation of Guaiacol) | ~10² L mol⁻¹ s⁻¹ | nih.gov |
| Product Distribution | Preferential formation of 4- and 6-nitroguaiacol | nih.govresearchgate.net |
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the nitration of guaiacol to produce this compound. The choice of catalyst can significantly influence the reaction rate and the regioselectivity, favoring the formation of the desired 6-nitro isomer over other potential products.
Traditional nitration methods often employ strong acids like sulfuric acid as both a catalyst and a solvent. masterorganicchemistry.com However, these methods can lead to issues with regioselectivity and the formation of unwanted byproducts, as well as environmental concerns due to their corrosive and hazardous nature. frontiersin.org
Research into more selective and environmentally friendly catalytic systems is ongoing. While specific catalysts that exclusively yield this compound are not extensively documented in the provided search results, the principles of catalyst design for regioselective nitration are applicable. For instance, the use of solid acid catalysts can offer advantages in terms of ease of separation and reusability. The steric and electronic properties of the catalyst's active sites can be tailored to favor the approach of the nitrating agent to a specific position on the guaiacol ring.
Furthermore, studies on the nitration of other aromatic compounds have explored various catalytic systems to improve regioselectivity. These approaches, which could potentially be adapted for the synthesis of this compound, include the use of metal nitrates supported on solid supports or the use of phase-transfer catalysts. The development of catalysts that can control the orientation of the guaiacol molecule during the nitration process is a key area of research for achieving high yields of the 6-nitro isomer.
Advanced Synthetic Methodologies
To address the limitations of traditional synthetic methods, advanced methodologies are being explored to improve the efficiency, cost-effectiveness, and environmental footprint of this compound synthesis.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, lower costs, and shorter reaction times. While specific one-pot protocols for the direct synthesis of this compound from basic starting materials are not detailed in the available literature, the principles of one-pot synthesis can be applied to streamline the process.
For example, a hypothetical one-pot synthesis could involve the in-situ generation of the nitrating agent followed by the nitration of guaiacol. This would eliminate the need to handle and store potentially unstable nitrating agents. The development of such a process would require careful optimization of reaction conditions to ensure that each step proceeds with high yield and selectivity.
Recent advancements in one-pot methodologies for the synthesis of other nitro compounds and heterocyclic systems demonstrate the potential of this approach. chemistryviews.orgresearchgate.netmdpi.comnih.govmdpi.com These studies often utilize multi-component reactions and cascade sequences to build complex molecules in a single operation. Adapting these principles to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable chemical processes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. chemistryjournals.netsynthiaonline.comfrontiersin.orgyoutube.com
Key green chemistry principles that can be applied to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional hazardous solvents like halogenated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids. chemistryjournals.net Aqueous-phase nitration, as explored in atmospheric chemistry studies, demonstrates the feasibility of using water as a solvent. nih.govresearchgate.net
Development of Safer Reagents: Utilizing less hazardous nitrating agents or developing methods for their in-situ generation to avoid the handling of highly corrosive and toxic substances.
Catalysis: Employing catalytic methods, particularly those using recyclable and non-toxic catalysts, to improve reaction efficiency and reduce waste. frontiersin.org
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
While the direct application of many of these principles to the industrial synthesis of this compound is still an area for development, the existing research provides a strong foundation for creating greener and more sustainable synthetic routes. For example, the investigation of aqueous-phase nitration and the development of selective, recyclable catalysts are promising avenues for future research.
Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 6 Nitrophenol Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and elucidating the molecular structure of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 2-Methoxy-6-nitrophenol, FT-IR analysis would be expected to identify key vibrational modes.
Expected Characteristic FT-IR Peaks for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenol) | 3200-3600 | Stretching (broad, intramolecular H-bonding) |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Methoxy) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| NO₂ (Nitro) | 1500-1560 and 1335-1380 | Asymmetric and Symmetric Stretching |
| C-O (Phenol) | 1180-1260 | Stretching |
| C-O-C (Ether) | 1000-1300 | Asymmetric and Symmetric Stretching |
Note: The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-nitro group would significantly influence the O-H stretching frequency, causing it to broaden and shift to a lower wavenumber.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman are often weak or absent in FT-IR, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring. spectroscopyonline.com However, no dedicated Raman spectroscopic data for this compound could be located in the reviewed scientific databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis of Proton Environments
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the phenolic proton, the methoxy (B1213986) protons, and the three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be critical for confirming the 1,2,3-substitution pattern on the benzene ring.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | > 10 | Singlet (broad) | - |
| Aromatic H | 7.0 - 8.0 | Multiplets (e.g., dd, t) | ortho (~7-9), meta (~1-3) |
| Methoxy OCH₃ | 3.8 - 4.0 | Singlet | - |
Note: The exact chemical shifts and coupling constants would depend on the solvent used.
A key study by Kitanovski et al. (2014) on the photonitration of guaiacol (B22219) reported the unambiguous identification of 6-nitroguaiacol using NMR techniques. copernicus.orguantwerpen.be Unfortunately, the detailed ¹H NMR data (chemical shifts, multiplicities, and coupling constants) were not included in the main publication or its supplementary materials.
¹³C NMR Spectroscopic Analysis of Carbon Skeletons
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.
Predicted ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 145 - 155 |
| C-OCH₃ | 140 - 150 |
| C-NO₂ | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Methoxy OCH₃ | 55 - 65 |
Similar to the ¹H NMR data, specific experimental ¹³C NMR chemical shifts for this compound are not available in the examined literature, despite its confirmed synthesis. copernicus.orguantwerpen.be
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structure Elucidation
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing connectivity within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal which protons are coupled to each other, helping to piece together the arrangement of the aromatic protons.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC experiment would show direct correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of both the ¹H and ¹³C signals.
The study by Kitanovski et al. (2014) utilized 2D NMR for the identification of 6-nitroguaiacol, but the corresponding spectra and correlation data are not publicly accessible. copernicus.orguantwerpen.be
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For nitrophenols, the absorption spectra are characterized by distinct bands corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. These transitions are sensitive to the molecular structure and the solvent environment.
Analysis of Electronic Absorption Bands and Shifts
The electronic spectrum of nitrophenols and their derivatives is influenced by the presence of both the nitro (-NO2) and hydroxyl (-OH) or methoxy (-OCH3) groups attached to the benzene ring. These groups act as chromophores and auxochromes, respectively, modifying the energy of electronic transitions. The spectra typically display bands arising from π → π* and n → π* transitions.
In related compounds like 2-nitrophenol (B165410), the absorption spectrum shows distinct peaks in the UV and blue regions of the spectrum. mdpi.com Past calculations on 2-nitrophenol have attributed the longest wavelength absorption peak (around 351 nm) to the S₀ → S₁ transition, while another significant peak (around 279 nm) is assigned to the S₀ → S₄ transition. semanticscholar.org Both of these transitions involve a charge transfer character from the phenol (B47542) ring to the nitro group. semanticscholar.org
The introduction of a methoxy group, as in this compound, is expected to act as an auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to 2-nitrophenol due to its electron-donating nature. The absorption peaks for protonated nitrophenols are generally blue-shifted compared to their deprotonated (phenolate) forms. mdpi.comsemanticscholar.org The solvent environment also plays a critical role; polar solvents can interact with the molecule, further shifting the absorption bands.
Interactive Table: Typical Electronic Transitions in Nitrophenols Note: Wavelengths are approximate and based on data for the closely related compound 2-nitrophenol. The methoxy group in this compound may cause shifts in these values.
| Transition Type | Typical λmax (nm) | Description |
|---|---|---|
| S₀ → S₁ (π → π*) | ~350-380 | Involves excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Exhibits significant charge-transfer character. semanticscholar.org |
| S₀ → Sₙ (π → π*) | ~280 | A higher energy transition involving orbitals of the aromatic system. semanticscholar.org |
Time-Dependent Density Functional Theory (TD-DFT) for Predicted Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of excited states. deepdyve.comscispace.com These calculations provide valuable insights into the nature of electronic transitions and help in the interpretation of experimental UV-Vis spectra.
For 2-nitrophenol, a close analogue of this compound, TD-DFT calculations have been employed to analyze its electronic structure. mdpi.comdergipark.org.tr A study using the B3LYP/3-21G basis set calculated the maximum excitation energy for 2-nitrophenol to occur at a wavelength of 382.1 nm with an oscillator strength of 0.0537. dergipark.org.tr Such calculations help confirm that the absorption bands in the near-UV region are primarily due to π → π* transitions with considerable charge-transfer character from the electron-rich phenyl ring (bearing the -OH and -OCH3 groups) to the electron-withdrawing nitro group. The accuracy of TD-DFT predictions depends on the chosen functional and basis set. ohio-state.edu
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The exact mass of this compound (C₇H₇NO₄) is 169.0375 Da. nih.gov
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral molecules. The fragmentation pattern for this compound is expected to be influenced by the aromatic ring and its functional groups.
Expected key fragmentation pathways include:
Loss of a methyl radical (-CH₃): Cleavage of the ether bond can lead to the loss of a methyl group, resulting in an [M-15]⁺ ion.
Loss of nitric oxide (-NO): A common fragmentation for nitroaromatic compounds, yielding an [M-30]⁺ peak.
Loss of a methoxy radical (-OCH₃): Alpha-cleavage relative to the ether can result in the loss of a methoxy group, giving an [M-31]⁺ ion. miamioh.edu
Loss of nitrogen dioxide (-NO₂): Cleavage of the C-N bond can lead to the loss of a nitro group, a characteristic fragmentation that results in a prominent [M-46]⁺ peak.
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Lost Fragment | Identity of Ion |
|---|---|---|
| 169 | - | [C₇H₇NO₄]⁺˙ (Molecular Ion) |
| 154 | CH₃ | [M - 15]⁺ |
| 139 | NO | [M - 30]⁺ |
| 138 | OCH₃ | [M - 31]⁺ |
X-ray Diffraction Studies for Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
A key structural feature anticipated for this compound is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group. This interaction forms a stable six-membered ring motif, described as an S(6) motif. iucr.org Such intramolecular hydrogen bonding is a common feature in ortho-nitrophenols and significantly influences the molecule's conformation and chemical properties. iucr.org
The crystal packing would likely be further stabilized by intermolecular forces, including C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netiucr.org
Interactive Table: Crystallographic Data for the Isomer 2-Methoxy-3-nitrophenol (B1642860) Note: This data is for an isomer and serves as a model for the expected parameters.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₇NO₄ | researchgate.net |
| Molecular Weight | 169.14 | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| a (Å) | 13.9581 (2) | researchgate.net |
| b (Å) | 13.1337 (6) | researchgate.net |
| c (Å) | 4.0110 (7) | researchgate.net |
| V (ų) | 735.30 (13) | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By mapping properties onto this surface, one can gain a detailed understanding of the nature and prevalence of different types of intermolecular contacts.
For the related compound 4-allyl-2-methoxy-6-nitrophenol, which shares the same core structure, Hirshfeld surface analysis reveals the dominant intermolecular contacts contributing to the crystal packing. iucr.org The analysis generates two-dimensional fingerprint plots that summarize the distribution of these contacts. The most significant interactions are typically those involving hydrogen atoms due to their abundance on the molecular surface.
The key findings from the analysis of this related structure are:
H···H contacts are the most abundant, contributing nearly 40% of the total Hirshfeld surface, representing van der Waals forces. iucr.org
O···H/H···O contacts are the next most significant, accounting for approximately 38%. iucr.org These contacts correspond to the crucial C-H···O and O-H···O hydrogen bonds that stabilize the crystal structure. iucr.org
C···H/H···C contacts and C···C contacts also make smaller but important contributions, with the latter being indicative of π–π stacking interactions. iucr.org
This distribution highlights the primary role of hydrogen bonding in directing the supramolecular assembly of these molecules in the solid state.
Interactive Table: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-allyl-2-methoxy-6-nitrophenol
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 39.6% | van der Waals interactions |
| O···H / H···O | 37.7% | Hydrogen bonding |
| C···H / H···C | 12.5% | Weak hydrogen bonding / van der Waals |
Powder X-ray Diffraction (XRD) for Nanocrystalline Materials
Powder X-ray Diffraction (XRD) is a fundamental analytical technique employed to investigate the crystallographic structure, phase purity, and average crystallite size of nanocrystalline materials. In the context of this compound systems, XRD provides invaluable insights into the atomic arrangement within the crystal lattice of its nanocrystalline form. When a beam of X-rays is directed at a powdered sample, the regularly spaced atoms in the crystalline lattice diffract the X-rays at specific angles. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline material.
For nanocrystalline materials, the XRD pattern exhibits characteristic features that distinguish it from that of a bulk crystalline solid. The most notable of these is the broadening of the diffraction peaks. This phenomenon, known as crystallite size broadening, is inversely proportional to the average size of the crystallites. Smaller crystallite sizes result in broader diffraction peaks, a relationship described by the Scherrer equation. This allows for the estimation of the average crystallite size in the nanoscale range.
Furthermore, the positions of the diffraction peaks are determined by the lattice parameters of the crystal structure, according to Bragg's Law (nλ = 2d sinθ). Analysis of the peak positions allows for the determination of the unit cell dimensions and the crystal system (e.g., monoclinic, orthorhombic). The relative intensities of the diffraction peaks provide information about the arrangement of atoms within the unit cell.
Table 1: Representative Crystallographic Data for a Methoxy-Nitrophenol Isomer
| Parameter | Value |
| Chemical Formula | C₇H₇NO₄ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.9581 (2) |
| b (Å) | 13.1337 (6) |
| c (Å) | 4.0110 (7) |
| V (ų) | 735.30 (13) |
| Z | 4 |
| Data obtained from single-crystal X-ray diffraction of 2-Methoxy-3-nitrophenol and is presented as a representative example. researchgate.net |
In a hypothetical powder XRD analysis of nanocrystalline this compound, the diffraction pattern would be expected to show peaks corresponding to the crystal structure of the material. The precise 2θ positions of these peaks would be used to refine the lattice parameters. The broadening of these peaks would then be analyzed using the Scherrer equation or more advanced methods like the Williamson-Hall plot to determine the average crystallite size and to investigate the presence of lattice strain. This information is crucial for understanding the physical and chemical properties of the nanocrystalline material, as these are often size-dependent.
Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Nitrophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methoxy-6-nitrophenol, DFT calculations, often utilizing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), offer a detailed understanding of its fundamental properties. These calculations are crucial for predicting molecular geometry, electronic distributions, and vibrational modes with a high degree of accuracy.
The first step in the theoretical analysis of this compound involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are widely used for this purpose, providing results that are in good agreement with experimental data where available epa.gov.
The optimized structure reveals a planar phenyl ring with the methoxy (B1213986) (-OCH₃), nitro (-NO₂), and hydroxyl (-OH) groups attached. The spatial arrangement of these substituents is critical for the molecule's electronic properties and reactivity. The planarity is influenced by the formation of an intramolecular hydrogen bond.
Bond Lengths: The C-C bond lengths within the aromatic ring typically fall within a narrow range, characteristic of benzene (B151609) derivatives. The C-O bond of the hydroxyl group and the C-O bond of the methoxy group will have distinct lengths, influenced by their electronic environment. Similarly, the C-N bond and the N-O bonds of the nitro group are key parameters. For comparison, in the related molecule 2-nitrophenol (B165410), DFT calculations have shown that C-O and C-N bond lengths can be sensitive to the effects of hydrogen bonding longdom.org.
Bond Angles: The bond angles around the sp² hybridized carbon atoms of the benzene ring are expected to be close to 120°. However, the presence of bulky substituents like the nitro and methoxy groups can cause slight deviations from this ideal geometry due to steric hindrance.
Dihedral Angles: Dihedral angles describe the rotation around bonds. In this compound, the dihedral angles involving the substituents and the phenyl ring indicate their orientation. The nitro and hydroxyl groups are often found to be nearly coplanar with the ring to maximize conjugation and facilitate intramolecular hydrogen bonding.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G** Level) |
|---|---|---|
| Bond Length (Å) | C-OH | ~1.34 - 1.36 |
| C-NO₂ | ~1.46 - 1.48 | |
| N-O (Nitro) | ~1.22 - 1.24 | |
| O-H | ~0.97 - 0.98 | |
| Bond Angle (°) | C-C-O (Hydroxy) | ~118 - 122 |
| C-C-N | ~119 - 121 | |
| O-N-O | ~123 - 125 |
The total energy of the optimized structure represents its stability; a lower energy value indicates a more stable molecular conformation. DFT calculations provide a precise measure of this ground-state energy. For the related 2-nitrophenol molecule, the calculated total energy serves as a benchmark for its thermodynamic stability longdom.org.
The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of charge across the molecule. It is a vector quantity, with both magnitude and direction. The presence of highly electronegative oxygen and nitrogen atoms in the hydroxyl, methoxy, and nitro groups leads to a significant dipole moment in this compound. The magnitude and orientation of the dipole moment are determined by the geometry and the partial charges on each atom. Theoretical calculations for nitrophenol isomers have shown that DFT methods can predict dipole moments with reasonable accuracy, highlighting the charge separation within these molecules researchgate.net. The calculated dipole moment is a key factor in understanding intermolecular interactions and the solubility of the compound in polar solvents.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -627.XXX (Value is highly dependent on the exact level of theory) | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | ~3.0 - 4.0 D | B3LYP/6-311++G(d,p) |
Vibrational spectroscopy is a fundamental technique for molecular characterization. DFT calculations can predict the vibrational frequencies (wavenumbers) and their corresponding infrared (IR) intensities, which helps in the assignment of experimental FTIR spectra. The calculations generate a set of normal modes of vibration, each associated with a specific frequency. These modes include stretching, bending, and torsional motions of the atoms.
For substituted phenols, key vibrational modes include:
O-H Stretching: The frequency of the hydroxyl group stretch is particularly sensitive to hydrogen bonding. In the presence of a strong intramolecular hydrogen bond, this peak is typically broadened and shifted to a lower wavenumber compared to a "free" hydroxyl group.
N-O Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum.
C-H Stretching: Aromatic C-H stretching vibrations appear at higher wavenumbers, typically above 3000 cm⁻¹.
C-O Stretching: Both the hydroxyl and methoxy groups contribute to C-O stretching modes.
Ring Vibrations: The benzene ring itself has a series of characteristic stretching and bending modes.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data longdom.org. Such theoretical analyses have been successfully applied to assign the complex vibrational spectra of related molecules like 2,4-dichloro-6-nitrophenol (B1219690) and 2,6-Dimethyl-4-nitrophenol epa.govnih.gov.
| Calculated Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3200 - 3400 | ν(O-H) | O-H Stretch (H-bonded) |
| ~3050 - 3100 | ν(C-H) | Aromatic C-H Stretch |
| ~2950 - 3000 | ν(C-H) | Methyl C-H Stretch |
| ~1520 - 1550 | νas(NO₂) | Asymmetric NO₂ Stretch |
| ~1340 - 1360 | νs(NO₂) | Symmetric NO₂ Stretch |
| ~1250 - 1280 | ν(C-O) | Aromatic C-O Stretch (Methoxy) |
| ~1200 - 1230 | ν(C-O) + δ(O-H) | C-O Stretch / O-H in-plane bend |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: These areas represent neutral or near-zero potential.
For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, making them the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group, being acidic, would be a region of high positive potential (blue), indicating its susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring itself will show a distribution of potential, influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov. For 2-nitrophenol, the calculated HOMO-LUMO gap is approximately 4.03 eV longdom.org.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These parameters provide a quantitative framework for comparing the reactivity of different molecules.
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.8 to -7.2 |
| LUMO Energy | ELUMO | - | ~ -2.8 to -3.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 |
| Ionization Potential | I | -EHOMO | ~ 6.8 to 7.2 |
| Electron Affinity | A | -ELUMO | ~ 2.8 to 3.2 |
| Electronegativity | χ | (I + A) / 2 | ~ 4.8 to 5.2 |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.0 |
| Chemical Softness | S | 1 / η | ~ 0.5 |
| Electrophilicity Index | ω | μ² / (2η) | ~ 5.7 to 6.7 |
The proximity of the hydroxyl, methoxy, and nitro groups in this compound allows for the formation of intramolecular hydrogen bonds. The most significant of these is the bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group (O-H···O-N). This interaction is a key feature that stabilizes the molecule's conformation, holding the functional groups in a relatively fixed, planar arrangement.
Computational studies can quantify the strength of this hydrogen bond by comparing the energy of the hydrogen-bonded conformer with a hypothetical conformer where the hydroxyl group is rotated 180° (trans-conformer) nih.gov. The energy difference provides an estimate of the hydrogen bond energy. This interaction also influences the molecule's spectroscopic properties, notably causing a red-shift in the O-H stretching frequency in the IR spectrum researchgate.net. The presence of the methoxy group may also play a role, potentially forming a weaker hydrogen bond or influencing the electronic character of the primary O-H···O-N bond.
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, a potential tautomeric form is the aci-nitro or nitronic acid form, where the proton from the hydroxyl group migrates to one of the oxygen atoms of the nitro group, creating a C=N⁺(O⁻)OH structure. DFT calculations can be used to investigate the relative stabilities of these tautomers by computing their total energies nih.gov. The energy difference between the phenolic form and the aci-nitro form indicates which tautomer is more stable and thus predominates at equilibrium. For most nitrophenols, the phenolic form is significantly more stable, but computational studies provide the quantitative data to confirm this and to calculate the energy barrier for the tautomerization process.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including thermodynamic parameters and the nature of chemical bonds. Molecular dynamics simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and conformational changes.
The thermodynamic stability of a molecule is a fundamental aspect that governs its reactivity and physical state. Quantum chemical calculations can be used to determine key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. The Gibbs free energy (G) is a particularly important parameter as it indicates the spontaneity of a process. A negative change in Gibbs free energy (ΔG) signifies a spontaneous process.
Table 1: Estimated Thermodynamic Properties of a Related Compound
| Compound | Property | Value | Unit | Method |
|---|
This table presents estimated data for a related compound to provide context for the thermodynamic properties of this compound.
These theoretical calculations are essential for understanding the intrinsic stability of this compound and how it might behave in different chemical environments.
Intermolecular interactions are the forces that exist between molecules and are responsible for many of a substance's physical properties, such as its melting and boiling points. For aromatic compounds like this compound, π-π stacking is a significant non-covalent interaction. This interaction arises from the attractive forces between the electron clouds of adjacent aromatic rings.
Direct computational studies detailing π-π stacking in this compound are scarce. However, research on the closely related isomer, 2-methoxy-3-nitrophenol (B1642860), has shown that its crystal structure is stabilized by hydrogen bonds and π-π stacking interactions. researchgate.net This suggests that this compound is also likely to exhibit significant π-π stacking. Computational studies on nitroarenes have quantified the strength of these interactions with aromatic amino acid side chains, revealing them to be quite strong. nih.gov The presence of both a methoxy and a nitro group on the phenol (B47542) ring can influence the electron density of the aromatic system, thereby affecting the strength and geometry of π-π stacking interactions.
Table 2: Examples of Intermolecular Interactions in Related Nitroaromatic Compounds
| Compound/System | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| 2-methoxy-3-nitrophenol | π-π stacking, Hydrogen bonds | Crystal structure is stabilized by these interactions. | researchgate.net |
This table provides examples from related compounds to illustrate the types of intermolecular interactions this compound is likely to engage in.
Understanding these intermolecular forces is crucial for predicting the solid-state structure and material properties of this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. The binding affinity, which is a measure of the strength of the interaction, is often calculated as a docking score.
Specific molecular docking studies for this compound were not found in the available literature. However, computational studies on other nitrophenol derivatives have been conducted to explore their binding to various protein targets. For example, a study on p-nitrophenyl hydrazones investigated their docking against cyclooxygenase (COX) enzymes, which are important targets in inflammation. researchgate.netthieme-connect.de Another study analyzed the docking of a Schiff base derived from 4-nitrophenol (B140041) against Mycobacterium tuberculosis. researchgate.net These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.
Table 3: Molecular Docking Data for Related Nitrophenol Derivatives
| Ligand | Protein Target | Docking Score (Binding Affinity) | Key Interactions |
|---|---|---|---|
| Schiff base of 4-nitrophenol | Mycobacterium tuberculosis (1GTV) | High binding affinity reported | Not specified |
This table presents data from molecular docking studies of related compounds to illustrate the potential for this compound to interact with biological targets.
While these results are not directly applicable to this compound, they demonstrate the utility of molecular docking in assessing the potential for this class of compounds to interact with specific protein targets, providing a foundation for future in silico investigations.
Advanced Applications and Functionalization of 2 Methoxy 6 Nitrophenol
Materials Science Applications
In materials science, the utility of 2-Methoxy-6-nitrophenol stems from its potential as a precursor for creating more complex molecules with tailored properties. Its reactive sites enable derivatization for use in pharmaceuticals and agrochemicals, integration into large molecular architectures, and the development of materials with specific optical properties.
Precursor for Organic Synthesis and Derivatization in Pharmaceuticals and Agrochemicals
Nitrophenols and their derivatives are important intermediates in the chemical industry. An isomer of the target compound, 4-Methoxy-2-nitrophenol, is noted for its role as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. chemimpex.com This highlights the general utility of methoxynitrophenols in creating complex molecules efficiently. chemimpex.com Similarly, these compounds are employed in the formulation of agrochemicals, contributing to the development of herbicides and pesticides. chemimpex.com
The synthesis of Schiff bases represents a common derivatization pathway. For instance, a related compound, o-vanillin (2-hydroxy-3-methoxy benzaldehyde), is used to synthesize 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542), a molecule that has been tested for antibacterial activity. mdpi.com This type of reaction demonstrates how the functional groups present in molecules like this compound can be modified to create new chemical entities with potential biological applications.
Integration into Polymeric and Supramolecular Architectures
Lignin-derived phenolic compounds are gaining attention as sustainable, biobased precursors for polymers. A structurally related monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from ferulic acid, serves as a platform for preparing functional monomers for radical polymerizations. mdpi.com The phenolic hydroxyl group in MVP can be functionalized to create both hydrophobic and hydrophilic derivatives, which are then polymerized to form homo- and copolymers with a wide range of thermal properties suitable for thermoplastic applications. mdpi.com This approach showcases how the phenolic structure, a key feature of this compound, can be a critical handle for integration into polymeric materials, transitioning from fossil-based to biobased feedstocks. mdpi.com
Development of Non-Linear Optical (NLO) Materials Incorporating this compound Derivatives
Organic molecules are of significant interest for non-linear optical (NLO) applications due to their potential in optical data storage, image processing, and optical switching. nih.govjhuapl.edu The NLO response in organic materials often arises from a molecular structure that facilitates intramolecular charge transfer, typically a design featuring electron donor and acceptor groups connected by a π-conjugated system (D-π-A). nih.gov
The nitro group (-NO2) is a strong electron-accepting group, while the methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are electron-donating. This inherent donor-acceptor character makes this compound and its derivatives promising candidates for NLO materials. nih.gov By modifying the structure, researchers can tune the NLO properties. Theoretical studies on other complex organic molecules show that modifying acceptor moieties can significantly enhance NLO responses, including linear polarizability, first hyperpolarizability (β), and second-order hyperpolarizability (γ). nih.gov Organic NLO materials are seen as crucial for developing technologies that require high-speed information processing with reduced energy consumption. rsc.org
Chemosensor Development and Sensing Mechanisms
The electronic properties and reactive sites of this compound make it a suitable platform for the design of chemosensors. These sensors can be engineered to detect specific analytes through various mechanisms, including optical and electrochemical signal transduction.
Design and Synthesis of this compound-Based Chemosensors for Specific Analytes (e.g., Amines)
Functionalized π-conjugated organic molecules are effective as signal transducers in optical and electronic sensing. acs.org For example, diketopyrrolopyrrole (DPP) based sensors functionalized with amine groups have been developed for the detection of nitroaromatic explosives. acs.org The sensing mechanism often involves fluorescence quenching, where the electron-deficient nitroaromatic compound interacts with the electron-rich sensor molecule, leading to a measurable change in fluorescence. acs.org
Conversely, a sensor based on a this compound framework could be designed to detect electron-rich analytes like amines. The interaction between the electron-deficient nitrophenol ring and an amine could lead to a colorimetric or fluorometric response, forming the basis of a sensing platform. The synthesis of such a sensor would involve modifying the this compound structure to enhance its sensitivity and selectivity towards the target amine analytes.
Electrochemical Sensing Platforms for Nitrophenol Detection
Electrochemical methods offer a low-cost, sensitive, and rapid approach for detecting nitrophenols, which are recognized as significant environmental pollutants. scispace.com These techniques typically rely on the electrochemical reduction of the nitro group on a modified electrode surface. scispace.com Various nanomaterials have been used to modify glassy carbon electrodes (GCE) to enhance their sensitivity and selectivity for detecting nitrophenols like 4-nitrophenol (B140041) (4-NP). scispace.com
The performance of these sensors is characterized by their linear response range and limit of detection (LOD). For example, a sensor using a composite of reduced graphene oxide (RGO) and gold nanoparticles (AuNPs) demonstrated a wide linear range and a low LOD for 4-NP. rsc.org Another platform based on a SrTiO3/Ag/rGO composite also showed excellent performance with a large linear response range and a low detection limit. acs.org These advances in electrode modification provide a robust framework for the sensitive detection of the broader class of nitrophenol compounds, including this compound.
Table 1: Performance of Various Electrochemical Sensors for Nitrophenol Detection
| Electrode Modifier | Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| AcSCD-AuNPs-MC | p-nitrophenol | 0.1–10 and 10–350 | Not specified in μM | rsc.org |
| SrTiO3/Ag/rGO | 4-nitrophenol | 0.1–1000 | 0.03 | acs.org |
| PEDOT:PSS/Pt NPs-PPy-CB@ZnO | 4-nitrophenol | 1.5–40.5 | 1.25 | mdpi.com |
| RGO/AuNP | 4-nitrophenol | 0.05–2.0 and 4.0–100 | 0.01 | rsc.org |
Fluorescence Properties of this compound Derivatives for Sensing Applications
While research specifically detailing the fluorescence properties of this compound derivatives for sensing applications is limited in publicly available literature, the broader class of nitrophenol compounds is a major target for fluorescent sensors. The development of fluorescent probes for detecting nitroaromatic compounds, including various nitrophenols, is an active area of research due to the environmental and safety concerns these compounds pose. acs.orgresearchgate.netfjirsm.ac.cnnih.govrsc.org
Fluorescent sensing mechanisms for nitrophenols often rely on processes such as photoinduced electron transfer (PET) or inner filter effect (IFE), which lead to a quenching of the fluorescence signal upon interaction with the analyte. fjirsm.ac.cnnih.gov Coordination polymers (CPs) and other advanced materials are frequently designed to detect trace amounts of nitrophenols in various media. acs.org For instance, a sensor's fluorescence intensity may decrease significantly in the presence of a nitrophenol compound like 2,4,6-trinitrophenol (TNP), indicating its detection. acs.orgfjirsm.ac.cn The efficiency of this quenching can be quantified and is a measure of the sensor's sensitivity.
The table below conceptualizes the data points that are typically evaluated in such sensing applications, based on studies of materials designed to detect related nitrophenol compounds.
Table 1: Key Parameters in Fluorescence Sensing of Nitrophenols
| Parameter | Description | Relevance in Sensing |
|---|---|---|
| Analyte | The target nitrophenol compound (e.g., TNP, p-nitrophenol). | Determines the specificity of the sensor. |
| Quenching Efficiency (%) | The percentage decrease in fluorescence intensity upon exposure to the analyte. | A high value indicates strong interaction and high sensitivity. |
| Detection Limit | The lowest concentration of the analyte that can be reliably detected. | Indicates the sensor's sensitivity. Lower values are better. |
| Mechanism | The process by which the fluorescence is altered (e.g., PET, IFE, energy transfer). | Understanding the mechanism is crucial for designing improved sensors. |
Catalysis Research Involving this compound Systems
The structural features of this compound, namely its phenolic hydroxyl group and methoxy group, make it and its derivatives interesting candidates for use in catalysis, particularly in the design of ligands for metal complexes.
Ligand Design for Metal Complex Catalysis
The this compound scaffold can be incorporated into larger molecules to create ligands capable of coordinating with metal ions. These metal complexes can then serve as catalysts in various chemical reactions. A common strategy in ligand design is the synthesis of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. The imine (-CH=N-) group in the Schiff base, along with other donor atoms in the molecule, can bind to a metal center. nih.gov
For example, a Schiff base ligand structurally related to this compound can be synthesized from 4-hydroxy-3-methoxybenzaldehyde. This ligand can then be used to form stable complexes with transition metals like Copper(II) and Zinc(II). nih.gov The resulting metal complexes have applications in catalysis and organic synthesis. nih.gov The design of such ligands is crucial as their electronic and steric properties dictate the reactivity and selectivity of the final metal catalyst. The coordination of the metal to the ligand is typically confirmed through techniques like FT-IR spectroscopy, where a shift in the vibrational frequency of the imine bond is observed upon complexation. nih.gov
Table 2: Example of a Structurally Related Schiff Base Ligand System for Metal Complexation
| Component | Role | Example Compound | Metal Ions Complexed |
|---|---|---|---|
| Aldehyde Precursor | Provides the foundational phenolic and methoxy structure. | 4-hydroxy-3-methoxybenzaldehyde | N/A |
| Amine Precursor | Reacts with the aldehyde to form the Schiff base imine group. | 5-nitropyridine-2-amine | N/A |
| Schiff Base Ligand | The resulting organic molecule that binds to the metal ion. | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | N/A |
| Metal Complex | The final catalytic species formed by the ligand and a metal ion. | [Cu(Ligand)₂], [Zn(Ligand)₂] | Cu(II), Zn(II) |
Photocatalytic Degradation Studies (e.g., Organic Dyes)
Based on available research, there are no specific studies detailing the use of this compound or its derivatives as part of a photocatalytic system for the degradation of other compounds, such as organic dyes. Research in this area typically focuses on the photocatalytic degradation of nitrophenols themselves using semiconductor photocatalysts like TiO₂. researchgate.netnih.gov These studies aim to remediate water contaminated with nitrophenols, rather than using nitrophenol-based systems to degrade other pollutants.
Environmental Fate and Transformation of 2 Methoxy 6 Nitrophenol
Photolysis and Photochemical Degradation Pathways
Photochemical transformation is a primary degradation pathway for nitrophenols in the environment. These reactions, occurring in both atmospheric and aqueous phases, are driven by the absorption of solar radiation and can lead to the formation of numerous intermediate products and, ultimately, mineralization or incorporation into other environmental compartments like secondary organic aerosols.
Direct photolysis is a significant removal mechanism for nitrophenols in both the atmosphere and sunlit surface waters. cdc.gov In the atmosphere, the photolysis of volatile ortho-nitrophenols, such as 2-Methoxy-6-nitrophenol, is considered a potentially important daytime source of gas-phase nitrous acid (HONO). unito.itfrontiersin.org HONO plays a crucial role in atmospheric chemistry as a major source of hydroxyl radicals (•OH), which are highly reactive oxidants that influence the concentrations of ozone and other atmospheric constituents. rsc.orgresearchgate.net
In aqueous solutions, the rate of photolysis can be influenced by the specific isomer and environmental conditions. Studies on nitrophenol isomers have shown that pseudo-first-order decay rates are significantly lower under tropospherically relevant irradiation (313 nm) compared to shorter wavelengths (254 nm), indicating longer lifetimes in natural environments. acs.org The estimated atmospheric half-lives for nitrophenols in general range from 3 to 18 days. cdc.gov In freshwater, the photolysis half-life may range from one to eight days. cdc.gov Quantum mechanical calculations suggest that photolysis for nitrophenols occurs on an excited triplet state, leading to dissociation in both gas and aqueous phases. rsc.orgresearchgate.net
The photochemical degradation of this compound and related compounds proceeds through several key mechanisms, including denitration and hydroxylation.
Denitration: This is a primary pathway where the nitro (-NO2) group is cleaved from the aromatic ring. For ortho-nitrophenols in the gas phase, this can occur via an intramolecular homolytic bond cleavage to produce HONO with high efficiency. unito.it In aqueous solutions, photolysis can lead to the release of nitrite (B80452) (NO2-), which is in equilibrium with HONO. unito.it Studies on the photolysis of 2,4-dinitroanisole (B92663) (a structurally related compound) also show that the displacement of nitro groups via reaction with hydroxyl ions is a key transformation pathway. enviro.wiki
Hydroxylation: The addition of hydroxyl groups to the aromatic ring is another significant transformation pathway. In aqueous solutions, this can be initiated by the addition of •OH radicals, followed by reaction with O2 and elimination of a hydroperoxyl radical (HO2•) to form a hydroxyphenol. frontiersin.org Photo-transformation of nitrophenols has been observed to yield hydroxylated and/or dimerized products. acs.org
Other Mechanisms: Additional transformation pathways can include O-demethylation (loss of the methoxy (B1213986) group), which has been observed in the photolysis of dinitroanisole to form dinitrophenol. enviro.wiki Dimerization, where two molecules of the parent compound or its intermediates combine, can also occur. acs.org The photolysis of 2,4-dichloro-6-nitrophenol (B1219690) was found to generate products through photoreduction, photonucleophilic substitution, and dimerization. nih.gov
Table 1: Potential Phototransformation Products of this compound Based on Analogous Compounds
| Precursor Compound Class | Transformation Mechanism | Key Products | Source |
|---|---|---|---|
| Ortho-Nitrophenols | Denitration (Gas Phase) | Nitrous Acid (HONO) | unito.it |
| Nitrophenols | Denitration (Aqueous) | Nitrite (NO2-) | unito.it |
| Nitrophenols | Hydroxylation / Dimerization | Hydroxylated Products, Dimers | acs.org |
| Dinitroanisoles | Denitration / O-Demethylation | Methoxynitrophenols, Dinitrophenol | enviro.wiki |
| Nitroguaiacols | Hydroxylation | Hydroxyphenols | frontiersin.org |
The atmospheric photolysis of nitrophenols is a recognized source of Secondary Organic Aerosols (SOA). mdpi.com SOA is formed when volatile organic compounds are oxidized in the atmosphere to form low-volatility products that can partition into the particle phase. nih.gov These aerosols have significant impacts on air quality and climate. d-nb.info
Direct photolysis of nitrophenols can produce low-volatility, highly oxygenated compounds that are responsible for new particle formation. mdpi.com Chamber studies investigating the photolysis of 2-nitrophenol (B165410), a close structural analog of this compound, observed rapid SOA formation with significant aerosol mass yields ranging from 18% to 24% in the absence of NOx. mdpi.com The process involves the formation of biradicals that react further with oxygen to create the aerosol-forming compounds. mdpi.com The presence of a methoxy group, as in this compound, can influence SOA yields. Studies on guaiacol (B22219) (2-methoxyphenol) show that it is an effective precursor for SOA, with its oxidation products contributing to aerosol mass. nih.govcopernicus.org
Table 2: SOA Yields from Photolysis of Related Phenolic Compounds
| Precursor Compound | Condition | SOA Yield | Source |
|---|---|---|---|
| 2-Nitrophenol | No NOx, No OH scavenger | 18% - 24% | mdpi.com |
| 4-Methyl-2-nitrophenol | No NOx, No OH scavenger | 22.2 ± 1.15 % | mdpi.com |
| Guaiacol (2-Methoxyphenol) | Low-NOx, •OH oxidation | 44% - 50% | nih.gov |
Biodegradation and Biotransformation Studies
Biodegradation by microorganisms is a critical process for the removal of nitrophenols from soil and water environments. The nitro group generally makes these compounds recalcitrant, but various bacteria have evolved pathways to utilize them as sources of carbon and nitrogen. researchgate.net
While specific microbial degradation pathways for this compound are not extensively detailed, the metabolism of other nitrophenols has been well-studied and provides insight into likely transformation routes. Two primary pathways have been elucidated for the bacterial degradation of p-nitrophenol (PNP), which involve the initial removal of the nitro group.
Hydroquinone (B1673460) (HQ) Pathway: Observed predominantly in Gram-negative bacteria, this pathway begins with an oxidative denitration where the nitro group is removed as nitrite and replaced with a hydroxyl group, forming hydroquinone. The aromatic ring of hydroquinone is then cleaved by a dioxygenase enzyme, and the resulting products enter central metabolism. nih.govnih.gov
1,2,4-Benzenetriol (BT) Pathway: This pathway is common in Gram-positive bacteria. The initial step involves a monooxygenase that hydroxylates the aromatic ring to form a nitrocatechol intermediate. A subsequent enzyme removes the nitro group as nitrite, forming 1,2,4-benzenetriol, which then undergoes ring cleavage. nih.govresearchgate.net
Another potential, though less common, initial step is the reduction of the nitro group to an amino group, forming an aminophenol. rsc.org Given its structure, the biodegradation of this compound would likely proceed via one of these denitration pathways, followed by cleavage of the aromatic ring.
Table 3: Examples of Microorganisms Involved in the Biodegradation of Nitrophenols
| Microorganism | Degraded Compound | Pathway Intermediate | Source |
|---|---|---|---|
| Moraxella sp. | p-Nitrophenol | Hydroquinone | nih.gov |
| Pseudomonas aeruginosa | p-Nitrophenol | Hydroquinone, 1,2,4-Benzenetriol | researchgate.net |
| Rhodococcus sp. | p-Nitrophenol | p-Nitrocatechol, 1,2,4-Benzenetriol | nih.gov |
| Arthrobacter sp. | p-Nitrophenol | 4-Nitrocatechol | researchgate.net |
| Delftia sp. | p-Nitrophenol | p-Aminophenol | rsc.org |
The rate and extent of microbial degradation of nitrophenols are highly dependent on various environmental factors. These conditions can influence microbial activity, enzyme function, and the bioavailability of the compound.
Nutrient Availability: The presence of other carbon and nitrogen sources can significantly affect degradation rates. In a study on Pseudomonas aeruginosa, the addition of ammonium (B1175870) chloride as an external nitrogen source accelerated the degradation of PNP, whereas the addition of glucose as a carbon source inhibited the process. researchgate.net This suggests that the bacterium preferentially utilizes PNP as a carbon source when others are limited.
Oxygen Levels: The presence or absence of oxygen is a critical factor. Biodegradation of 4-nitrophenol (B140041) in topsoil has been shown to be faster under aerobic conditions (half-life of one to three days) compared to anaerobic conditions (half-life of around 14 days). cdc.gov
pH: The pH of the environment can impact both microbial growth and the chemical state of the nitrophenol. While not a biodegradation study, the degradation of 2-nitrophenol via ozonation was found to be significantly more efficient at an alkaline pH of 9 compared to acidic conditions, highlighting the general sensitivity of degradation processes to pH. researchgate.net
Concentration: The initial concentration of the pollutant can also influence degradation. Some microbial strains can tolerate and metabolize high concentrations of nitrophenols. For instance, Pseudomonas aeruginosa HS-D38 was capable of completely degrading PNP at concentrations as high as 500 mg L-1. researchgate.net
Table 4: Summary of Environmental Influences on Nitrophenol Degradation
| Environmental Factor | Observation | Compound | Source |
|---|---|---|---|
| Additional Nitrogen Source | Accelerated degradation | p-Nitrophenol | researchgate.net |
| Additional Carbon Source | Inhibited degradation | p-Nitrophenol | researchgate.net |
| Oxygen | Faster degradation under aerobic conditions | 4-Nitrophenol | cdc.gov |
| pH | Faster degradation at alkaline pH (ozonation) | 2-Nitrophenol | researchgate.net |
Environmental Monitoring and Remediation Strategies
The effective management of environmental contamination by this compound, also known as 6-Nitroguaiacol, hinges on two critical components: sensitive and specific detection methods for monitoring its presence in various environmental matrices, and robust remediation strategies to mitigate its impact.
Detection Methods for this compound in Environmental Samples
The accurate quantification of this compound in complex environmental samples like water, soil, and air requires sophisticated analytical techniques. These methods are essential for assessing the extent of contamination, tracking the compound's fate and transport, and verifying the efficacy of remediation efforts. Several analytical approaches have been developed for the determination of nitrophenols, with chromatographic and electrochemical methods being the most prominent.
Chromatographic Techniques:
Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the environmental analysis of nitrophenolic compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of nitrophenols. For this compound, analysis can be performed using HPLC coupled with a UV/Vis Diode Array Detector (DAD). The compound exhibits characteristic UV/Vis spectra which can be used for its identification and quantification uantwerpen.be. For enhanced sensitivity and unambiguous identification, especially in complex matrices like atmospheric aerosols, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS), typically using an electrospray ionization (ESI) source in negative ion mode uantwerpen.be.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing nitrophenols. cas.czresearchgate.net Due to the polarity of the phenolic group, a derivatization step is often employed to increase the volatility and thermal stability of the analytes, thereby improving chromatographic performance. researchgate.net However, methods without derivatization are also possible. Flash heater derivatization is one technique that can be used. researchgate.net
Electrochemical Methods:
Electrochemical sensors offer a compelling alternative to traditional chromatographic methods, providing advantages such as rapid response times, high sensitivity, portability for in-situ measurements, and lower costs. rsc.org
Voltammetry: Techniques like Differential Pulse Voltammetry (DPV) and Adsorptive Stripping Voltammetry (AdSV) have been successfully applied to the determination of nitrophenols, including isomers of this compound. cas.cz These methods typically utilize a hanging mercury drop electrode (HMDE) and rely on the electrochemical reduction of the nitro group on the phenol (B47542) ring. cas.cz The selectivity of these methods can be enhanced by modifying the electrode surface or by adding complexing agents to the solution. cas.cz
Chemisensors: Novel chemisensors are being developed using modified electrodes for the sensitive and selective detection of nitrophenols. For instance, a glassy carbon electrode modified with ZnO/RuO2 nanoparticles has been fabricated for the detection of 2-nitrophenol, demonstrating excellent sensitivity and a low detection limit. rsc.orgresearchgate.netrsc.org Such sensor-based technologies hold promise for the real-time monitoring of this compound in environmental systems. google.com
Below is a summary of common analytical methods applicable to the detection of nitrophenols.
| Analytical Technique | Detector | Sample Matrix | Key Advantages |
| HPLC | UV/Vis (DAD), MS/MS | Water, Aerosols | High selectivity and sensitivity, suitable for non-volatile compounds. uantwerpen.be |
| GC | MS, ECD | Water, Soil | High resolution, excellent for separating complex mixtures. cas.czresearchgate.net |
| Voltammetry | HMDE, Modified Electrodes | Water | High sensitivity, rapid analysis, potential for field use. cas.cz |
| Spectrophotometry | UV/Vis | Water | Simple, rapid, and cost-effective for screening purposes. cas.czscispace.com |
Sample Preparation:
Prior to analysis, a sample preparation step is often necessary to extract and concentrate this compound from the environmental matrix and to remove interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). cas.cz
Strategies for Mitigation of Environmental Contamination
Once detected, the removal of this compound from contaminated environments is crucial to prevent potential ecological damage. Several remediation strategies, broadly categorized into physical, chemical, and biological methods, can be employed. While research specifically targeting this compound is limited, strategies effective for other nitrophenols are considered applicable.
Adsorption:
Adsorption is a widely used physical method for removing organic pollutants from water. This process involves the accumulation of the contaminant onto the surface of a solid adsorbent.
Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. It has demonstrated significant capacity for adsorbing various nitrophenols from aqueous solutions. conicet.gov.arresearchgate.net The efficiency of adsorption depends on factors such as pH, temperature, initial contaminant concentration, and the specific characteristics of the activated carbon used. conicet.gov.ar
Other Adsorbents: Research has explored various low-cost alternative adsorbents, including biochars, clays, and industrial byproducts like bauxite, for the removal of nitrophenols. epa.gov
Advanced Oxidation Processes (AOPs):
AOPs are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants into less harmful substances like CO2 and water. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. sswm.info This method is effective for degrading nitrophenols in soil and water. researchgate.net The efficiency can be enhanced by using UV light (photo-Fenton), which promotes the regeneration of Fe2+ and generates additional radicals. sswm.info
Ozonation: Ozone (O3) is a powerful oxidant that can directly degrade nitrophenols. Its effectiveness can be significantly increased when used in combination with other agents like H2O2 or UV light, or in the presence of catalysts, which also promote hydroxyl radical formation. epa.govresearchgate.net
Persulfate Oxidation: Persulfate (S2O8^2-) can be activated by heat, UV light, or transition metals to generate sulfate (B86663) radicals (SO4•-), which are also potent oxidizing agents for the degradation of organic contaminants. rsc.org
Bioremediation:
Bioremediation utilizes microorganisms to break down environmental pollutants. This approach is considered cost-effective and environmentally friendly. mdpi.com
Bacterial Degradation: Various bacterial strains, particularly from the genera Pseudomonas and Arthrobacter, have been identified that can utilize nitrophenols as a source of carbon and nitrogen, degrading them into harmless metabolites. nih.gov The biodegradation pathway often involves the initial removal of the nitro group.
Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. Plants can absorb pollutants from soil and water through their root systems, a process known as rhizofiltration. mdpi.com Certain plant-associated microbes can also contribute to the degradation of organic pollutants in the root zone (rhizosphere).
The table below summarizes the primary remediation strategies applicable to nitrophenol contamination.
| Remediation Strategy | Mechanism | Advantages |
| Adsorption | Physical binding to a solid surface (e.g., activated carbon). | High efficiency, simple design, can remove a wide range of phenols. conicet.gov.ar |
| Advanced Oxidation | Degradation by highly reactive species (e.g., •OH, SO4•-). | Rapid degradation, potential for complete mineralization. researchgate.netsswm.info |
| Bioremediation | Microbial breakdown of the compound. | Cost-effective, environmentally friendly, potential for in-situ application. mdpi.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
